molecular formula C7H16Cl2N2O B3117062 rac-(4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride CAS No. 2209078-71-5

rac-(4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride

Cat. No.: B3117062
CAS No.: 2209078-71-5
M. Wt: 215.12
InChI Key: DASPSLWJQSFRBW-JFYKYWLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Properties
rac-(4aS,7aS)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride (CAS: 810680-56-9) is a bicyclic amine derivative with a fused pyrrolo-oxazine scaffold. Its molecular formula is C₇H₁₆Cl₂N₂O, and it exists as a racemic mixture of enantiomers. The compound is synthesized as a dihydrochloride salt to enhance solubility and stability for pharmaceutical applications . Key physical properties include:

Property Value Reference
Molecular Weight 215.12 g/mol
Purity ≥97% (commercial grade)
Storage Conditions 2–8°C, protected from light

Pharmaceutical Relevance This compound is primarily utilized as an intermediate in synthesizing fluoroquinolone antibiotics, such as finafloxacin and moxifloxacin. Its bicyclic structure contributes to enhanced bacterial DNA gyrase inhibition, a critical mechanism in fluoroquinolone activity .

Properties

IUPAC Name

(4aS,7aS)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-9-2-3-10-7-5-8-4-6(7)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASPSLWJQSFRBW-JFYKYWLVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2C1CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCO[C@@H]2[C@@H]1CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of α-amino ketones with diazo pyruvates, catalyzed by ruthenium chloride (RuCl3), to form the oxazine ring through a tandem N–H insertion/cyclization sequence .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

rac-(4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Structure

The compound features a complex cyclic structure that allows for various interactions with biological targets. Its stereochemistry plays a crucial role in its potential applications.

Chemistry

rac-(4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Researchers utilize its unique structural features to develop new materials and chemical entities.

Table 1: Chemical Reactions Involving rac-(4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine

Reaction TypeDescription
Oxidation Can be oxidized to form corresponding oxides.
Reduction Reduction reactions can yield more saturated derivatives.
Substitution Nucleophilic substitution can introduce various functional groups.

Biology

The biological activity of this compound and its derivatives is under investigation for potential antimicrobial and anticancer properties. The unique interactions facilitated by its structure may allow it to engage with specific biological targets effectively.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of rac-(4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine exhibit significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

Medicine

Research is ongoing to explore the compound's potential as a pharmaceutical intermediate. Its ability to participate in diverse chemical reactions makes it a candidate for developing new therapeutic agents.

Table 2: Potential Pharmaceutical Applications

Application AreaPotential Uses
Antimicrobial Development of new antibiotics
Anticancer Formulation of novel anticancer drugs
Neurology Investigating effects on neurological disorders

Industry

In industrial applications, this compound is being explored for its role in the development of advanced materials such as polymers and molecular switches. Its unique properties may enhance the performance of materials in various applications.

Mechanism of Action

The mechanism of action of rac-(4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The rac-(4aS,7aS)-4-methyl derivative is compared below with analogs differing in stereochemistry, substituents, or pharmacological roles.

Table 1: Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Key Features Pharmacological Role Reference
rac-(4aS,7aS)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride (810680-56-9) C₇H₁₆Cl₂N₂O Racemic dihydrochloride salt; methyl substituent enhances lipophilicity Antibiotic intermediate
(4aS,7aR)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine (1360534-98-0) C₇H₁₄N₂O Enantiopure (R-configuration); free base with lower solubility Experimental intermediate
(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine (209401-69-4) C₆H₁₂N₂O Non-methylated parent compound; used in finafloxacin synthesis Core scaffold for quinolones
Moxifloxacin (151096-09-2) C₂₁H₂₄FN₃O₄ 8-Methoxyquinolone with pyrrolo-oxazine moiety; broad-spectrum antibiotic Clinical antibiotic
(4aS,7aS)-Octahydropyrrolo[3,4-b]morpholine dihydrochloride (1881275-73-5) C₆H₁₄Cl₂N₂O Morpholine analog; altered heterocyclic ring affects target binding Preclinical candidate

Key Observations:

Enantiopure (4aS,7aR)-4-methyl (CAS 1360534-98-0) shows distinct safety profiles, including H314 (skin corrosion) and H335 (respiratory irritation) hazards, whereas the racemic dihydrochloride salt (CAS 810680-56-9) has mitigated reactivity due to salt formation .

Pharmacological Activity: Moxifloxacin (containing the same bicyclic moiety) exhibits MIC₉₀ values of 0.03–0.5 mg/L against Streptococcus pneumoniae and Staphylococcus aureus, outperforming older quinolones like ciprofloxacin by 4–64× . The rac-4-methyl derivative’s role as an intermediate suggests its structural contributions to finafloxacin’s improved activity against acidic infection environments (e.g., urinary tract infections) .

Synthetic Utility :

  • The compound’s synthesis involves stereoselective cyclization, as described in European Patent EP4374877A2 , which highlights its importance in scalable antibiotic production .

Critical Notes:

  • The rac-4-methyl dihydrochloride’s purity (≥97%) and commercial availability (e.g., Parchem Chemicals) make it preferable for industrial synthesis over enantiopure analogs .
  • In contrast, the non-methylated parent compound (CAS 209401-69-4) is less reactive but lacks the enhanced pharmacokinetic properties conferred by methyl substitution .

Biological Activity

The compound rac-(4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride is a synthetic derivative belonging to the class of octahydropyrrolo compounds. This compound has garnered interest due to its potential biological activities, particularly in relation to the modulation of histamine receptors and other neurochemical pathways.

Chemical Structure and Properties

  • Molecular Formula : C7H14N2O·2ClH
  • CAS Number : 2227811-61-0
  • InChI Key : MUHXQUJVFLXNDX-NTSWFWBYSA-N

The structural characteristics of this compound suggest that it may interact with various biological targets, particularly within the central nervous system.

Histamine Receptor Modulation

One of the primary areas of research surrounding this compound is its activity as a ligand for histamine receptors. Specifically, it has been studied for its potential as a histamine H3 receptor antagonist . The modulation of this receptor is significant as it plays a critical role in neurotransmission and can influence conditions such as sleep disorders, cognitive dysfunctions, and obesity.

Case Studies and Research Findings

  • Antagonistic Activity : In a study investigating various octahydropyrrolo derivatives, this compound demonstrated promising antagonistic effects on H3 receptors. This activity was assessed through in vitro assays measuring receptor binding affinity and functional inhibition of histamine-induced responses.
  • Neuroprotective Effects : Additional research has indicated that compounds within this class may provide neuroprotective benefits by modulating neurotransmitter release and reducing excitotoxicity in neuronal cells. This suggests potential therapeutic applications in neurodegenerative diseases.
  • Pharmacokinetics : Preliminary pharmacokinetic studies have shown that this compound exhibits favorable absorption characteristics when administered orally. Its bioavailability and metabolic stability are crucial for its development as a therapeutic agent.

Summary of Biological Activities

Activity TypeObservationsReference
H3 Receptor AntagonismHigh binding affinity and functional inhibition
Neuroprotective PotentialReduced excitotoxicity in neuronal assays
Pharmacokinetic ProfileFavorable absorption and metabolic stability

Q & A

Q. What are the key considerations in designing a synthetic route for rac-(4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride?

  • Methodological Answer : Synthetic routes must prioritize stereochemical control due to the compound’s fused bicyclic structure and chiral centers. A stepwise approach involving cyclization and salt formation is critical. For example, enzymatic resolution using Candida antarctica lipase B can achieve high optical purity in stereoselective synthesis . Solvent choice (e.g., THF or DMF) and base selection (e.g., NaH or KOtBu) influence reaction efficiency and byproduct formation. Post-synthesis purification via recrystallization or chromatography is essential to isolate the dihydrochloride salt .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial proximity analysis) and X-ray crystallography to resolve stereochemistry. Polarimetry or chiral HPLC can verify enantiomeric excess. For diastereomeric intermediates, coupling constants in 1H^1H-NMR and 13C^{13}C-NMR chemical shifts provide clues about ring conformations .

Q. What analytical techniques are recommended for purity assessment of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection is standard. Quantitative 1H^1H-NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) can quantify impurities. Elemental analysis validates stoichiometry of the dihydrochloride salt, while thermogravimetric analysis (TGA) assesses hygroscopicity .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound in asymmetric synthesis?

  • Methodological Answer : Enzymatic resolution using immobilized lipases or esterases (e.g., Pseudomonas cepacia) can selectively hydrolyze one enantiomer. Alternatively, chiral auxiliaries like Evans’ oxazolidinones enable diastereoselective cyclization. For industrial scalability, simulated moving bed (SMB) chromatography with amylose-based chiral stationary phases achieves high throughput .

Q. How can researchers address discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., IC50_{50} determination under consistent pH and temperature). Assess compound stability in assay buffers via LC-MS to rule out degradation. Structural analogs (e.g., halogenated derivatives) can clarify structure-activity relationships (SAR) and identify confounding substituent effects .

Q. What in silico methods predict the binding affinity of this compound to neurological targets (e.g., histamine receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled receptors identifies potential binding pockets. Molecular dynamics (MD) simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes over 100+ ns trajectories. Free energy perturbation (FEP) calculations quantify enantiomer-specific binding differences .

Q. How does the spirocyclic oxazine ring influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The rigid spirocyclic structure enhances metabolic stability by reducing cytochrome P450 oxidation. LogP calculations (e.g., XLogP3) predict blood-brain barrier penetration. In vitro assays (Caco-2 permeability, plasma protein binding) validate bioavailability. Modifying the methyl group at position 4 can fine-tune solubility without compromising rigidity .

Data Contradiction and Validation

Q. How to reconcile conflicting results in the compound’s reactivity under varying catalytic conditions?

  • Methodological Answer : Systematic screening of catalysts (e.g., Pd/C vs. Raney Ni) and solvents (polar aprotic vs. ethereal) under inert atmospheres isolates optimal conditions. Kinetic studies (e.g., Eyring plots) differentiate thermodynamic vs. kinetic control. Cross-referencing with structurally similar spirocyclic compounds (e.g., pyrrolidine-oxazine hybrids) identifies generalizable trends .

Q. What experimental controls are critical when evaluating the compound’s antimicrobial activity?

  • Methodological Answer : Include positive controls (e.g., ciprofloxacin for gram-negative bacteria) and vehicle controls (DMSO/water). Test enantiopure samples to rule out racemization during assays. Minimum inhibitory concentration (MIC) values should be corroborated with time-kill curves to distinguish bacteriostatic vs. bactericidal effects .

Theoretical and Framework Integration

Q. How can researchers link studies on this compound to broader pharmacological theories (e.g., lock-and-key vs. induced-fit models)?

  • Methodological Answer :
    Conduct comparative molecular field analysis (CoMFA) to map steric/electronic interactions with receptor flexibility. Overlay docking poses of enantiomers onto X-ray structures of target proteins (e.g., H3_3 receptors) to validate binding hypotheses. Cite the "Efficiency Pyramid" framework to align SAR data with stakeholder-driven therapeutic goals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac-(4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
rac-(4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.